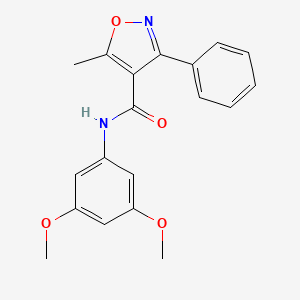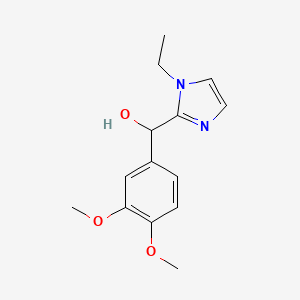![molecular formula C19H19NO6 B5089161 dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a terephthalate derivative that has a methoxyphenylacetyl group attached to one of the benzene rings.
科学研究应用
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and organic electronics. In drug discovery, this compound has been shown to have anticancer properties and is being explored as a potential treatment for various types of cancer. This compound has also been studied for its potential use as an organic semiconductor in electronic devices.
作用机制
The mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is not yet fully understood. However, studies have shown that this compound interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
实验室实验的优点和局限性
One of the main advantages of using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate in lab experiments is its potential as a versatile building block for the synthesis of various compounds. This compound can be modified to produce compounds with different properties and applications. However, one limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
未来方向
There are several future directions for the research and development of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate. One direction is the continued exploration of its potential as a treatment for cancer. Another direction is the development of new materials and electronic devices using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through several methods and has been studied extensively for its potential as a treatment for cancer and as a building block for materials and electronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be synthesized through several methods, including the esterification of dimethyl terephthalate with 2-methoxyphenylacetic acid in the presence of a catalyst. Another method involves the direct reaction of terephthalic acid with 2-methoxyphenylacetyl chloride in the presence of a base. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
属性
IUPAC Name |
dimethyl 2-[[2-(2-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16-7-5-4-6-12(16)11-17(21)20-15-10-13(18(22)25-2)8-9-14(15)19(23)26-3/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZJDWYXIAVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5089086.png)
![(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5089092.png)
![ethyl 4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5089094.png)
![4-(2-methoxy-4-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089097.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)
![3-chloro-N-[3-phenoxy-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5089111.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)


![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
